molecular formula C27H23N3O3S B11627840 (2E)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)prop-2-enenitrile

(2E)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B11627840
M. Wt: 469.6 g/mol
InChI Key: JFXALAQOBBDTJS-NLRVBDNBSA-N
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Description

(2E)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features This compound contains a pyrazole ring substituted with phenyl and propoxyphenyl groups, a phenylsulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions For instance, the synthesis might start with the formation of the pyrazole ring through cyclization reactions involving hydrazines and diketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The phenylsulfonyl and nitrile groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its structural features suggest potential as a ligand for biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (2E)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)prop-2-enenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]-2-(phenylsulfonyl)prop-2-enenitrile include other pyrazole derivatives with varying substituents. Examples include:

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H23N3O3S

Molecular Weight

469.6 g/mol

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C27H23N3O3S/c1-2-17-33-24-15-13-21(14-16-24)27-22(20-30(29-27)23-9-5-3-6-10-23)18-26(19-28)34(31,32)25-11-7-4-8-12-25/h3-16,18,20H,2,17H2,1H3/b26-18+

InChI Key

JFXALAQOBBDTJS-NLRVBDNBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C(C#N)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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